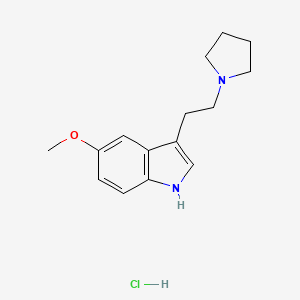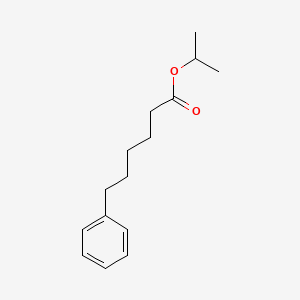
Propan-2-yl 6-phenylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 6-phenylhexanoate is an organic ester compound. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is formed by the esterification of 6-phenylhexanoic acid with propan-2-ol (isopropanol).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-phenylhexanoate typically involves the esterification reaction between 6-phenylhexanoic acid and propan-2-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-phenylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-phenylhexanoic acid and propan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: 6-phenylhexanoic acid and propan-2-ol.
Reduction: 6-phenylhexanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Propan-2-yl 6-phenylhexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of propan-2-yl 6-phenylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 6-phenylhexanoic acid and propan-2-ol. The released acid can interact with various molecular targets, potentially influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-phenylhexanoate: Similar ester with ethyl group instead of propan-2-yl.
Methyl 6-phenylhexanoate: Similar ester with methyl group instead of propan-2-yl.
Butyl 6-phenylhexanoate: Similar ester with butyl group instead of propan-2-yl.
Uniqueness
Propan-2-yl 6-phenylhexanoate is unique due to its specific ester linkage, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical and biological systems.
Properties
CAS No. |
2762-79-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
propan-2-yl 6-phenylhexanoate |
InChI |
InChI=1S/C15H22O2/c1-13(2)17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
InChI Key |
DBBRDERKRASOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
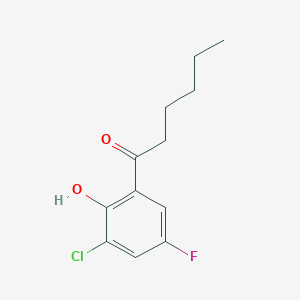
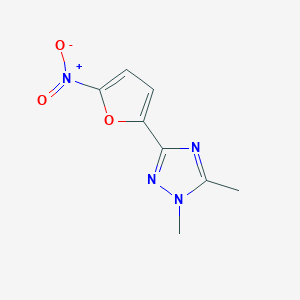

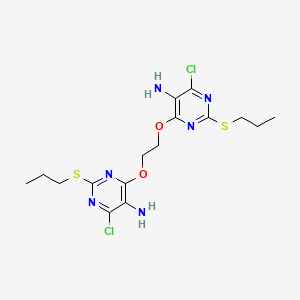
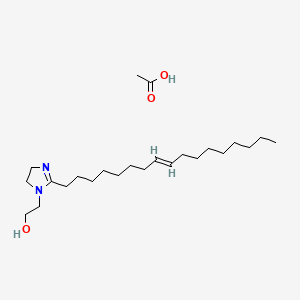
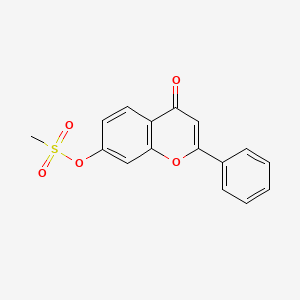
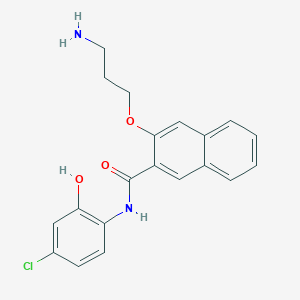
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
